molecular formula C3H5BN2O2 B172516 Pyrazole-3-boronic acid CAS No. 1239363-47-3

Pyrazole-3-boronic acid

Cat. No.: B172516
CAS No.: 1239363-47-3
M. Wt: 111.9 g/mol
InChI Key: NEUWPDLMDVINSN-UHFFFAOYSA-N
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Description

Pyrazole-3-boronic acid is an organic compound with the molecular formula C3H5BN2O2. It is a boronic acid derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the synthesis of complex molecules through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazole-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid derivatives under specific conditions. For instance, pyrazole can be treated with boronic acid in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Pyrazole-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific position of the boronic acid group on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of specific pyrazole derivatives that are not easily accessible through other routes .

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWPDLMDVINSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460052
Record name 1H-Pyrazol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-63-3
Record name 1H-Pyrazol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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